molecular formula C19H26N2O4S2 B2749180 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide CAS No. 1251583-37-5

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide

Cat. No.: B2749180
CAS No.: 1251583-37-5
M. Wt: 410.55
InChI Key: XJTZZIAAWTZRQC-UHFFFAOYSA-N
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Description

3-[(4-Ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a sulfamoyl substituent at the 3-position of the thiophene ring. The sulfamoyl group is further substituted with a 4-ethoxyphenyl and methyl moiety, while the carboxamide nitrogen is linked to a 3-methylbutyl chain ().

Properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S2/c1-5-25-16-8-6-15(7-9-16)21(4)27(23,24)17-11-13-26-18(17)19(22)20-12-10-14(2)3/h6-9,11,13-14H,5,10,12H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTZZIAAWTZRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Bioactivity/Application
Target Compound () 4-Ethoxyphenyl, methyl sulfamoyl; N-(3-methylbutyl) ~C₂₃H₂₆N₂O₄S₂ ~458.6 Not explicitly stated
N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide () 4-Chlorobenzyl sulfonyl; N-(4-chlorophenyl) C₁₈H₁₃Cl₂NO₃S₂ 426.34 Antimicrobial (inferred)
3-[(2,4-Dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide () 2,4-Dichlorobenzyl sulfonyl; N-(4-trifluoromethoxyphenyl) C₂₀H₁₃Cl₂F₃NO₄S₂ 529.30 Chemoresistance modulation
N-(3-methylphenyl)-2-{[(E)-4-methoxyphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide () Tetrahydrobenzothiophene core; 4-methoxy benzylideneamino; N-(3-methylphenyl) C₂₄H₂₃N₂O₂S 397.52 Antibacterial, antifungal
N-(2-(tert-butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide () tert-Butylphenyl; pyridinylethyl C₂₈H₂₉N₃OS 463.62 Not explicitly stated

Key Observations :

  • Sulfonamide vs. Carboxamide Linkages: The target compound’s sulfamoyl group (SO₂NH) distinguishes it from analogs with simple sulfonyl (SO₂) or carboxamide (CONH) groups ().
  • Substituent Effects : The 4-ethoxyphenyl group in the target compound introduces electron-donating properties, contrasting with electron-withdrawing chlorophenyl () or trifluoromethoxyphenyl () groups in analogs. These differences likely modulate solubility, membrane permeability, and receptor affinity.
  • N-Alkyl vs. N-Aryl Chains : The 3-methylbutyl chain in the target compound provides lipophilicity, whereas N-aryl substituents (e.g., 4-chlorophenyl in ) may enhance π-π stacking interactions with aromatic residues in target proteins .

Key Observations :

  • Coupling Reagents : HATU and TBTU are commonly used for carboxamide bond formation (). The target compound’s synthesis likely employs similar strategies.
  • Purity Variability : The 99.05% purity of the difluorophenyl analog () suggests optimized purification (e.g., silica chromatography), whereas lower yields in benzothiadiazolyl derivatives () reflect steric challenges.

Biological Activity

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylbutyl)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound features a thiophene ring, a sulfamoyl group, and an ethoxyphenyl moiety. Its chemical formula is C16H23N3O3SC_{16}H_{23}N_{3}O_{3}S, and it exhibits characteristics typical of thiophene derivatives, such as lipophilicity, which may enhance its bioavailability.

Antimicrobial Properties

Research indicates that thiophene derivatives often exhibit antimicrobial activity. Studies have shown that compounds similar to this compound possess significant inhibitory effects against various bacterial strains. For instance, derivatives with sulfamoyl groups have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

Thiophene-based compounds are increasingly being investigated for their anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies indicate that it may induce apoptosis in cancer cell lines through the modulation of key signaling pathways involved in cell survival and death .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The sulfamoyl group can interact with enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
  • Receptor Modulation : The compound may bind to specific receptors involved in cancer cell signaling, thereby inhibiting growth signals.
  • Inflammatory Pathways : It has been suggested that this compound may inhibit pathways such as COX-2 and NF-kB, which are crucial in inflammation and cancer progression .

Case Studies

Several studies have explored the efficacy of thiophene derivatives in various biological contexts:

  • Antimicrobial Study : A study demonstrated that a related thiophene derivative showed significant activity against Staphylococcus aureus with an MIC (minimum inhibitory concentration) value comparable to standard antibiotics.
  • Anticancer Research : In a series of experiments involving human breast cancer cell lines, the compound exhibited IC50 values indicating potent anti-proliferative effects, leading researchers to propose further development as a potential therapeutic agent.

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